3-Butenyl isothiocyanate

Catalog No.
S560529
CAS No.
3386-97-8
M.F
C5H7NS
M. Wt
113.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Butenyl isothiocyanate

CAS Number

3386-97-8

Product Name

3-Butenyl isothiocyanate

IUPAC Name

4-isothiocyanatobut-1-ene

Molecular Formula

C5H7NS

Molecular Weight

113.18 g/mol

InChI

InChI=1S/C5H7NS/c1-2-3-4-6-5-7/h2H,1,3-4H2

InChI Key

SKIHGKNFJKJXPX-UHFFFAOYSA-N

SMILES

C=CCCN=C=S

solubility

0.00 M
0.46 mg/mL at 20 °C
Very slightly soluble in water; freely soluble in ether
Soluble (in ethanol)

Canonical SMILES

C=CCCN=C=S

The exact mass of the compound 3-Butenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m0.46 mg/ml at 20 °c0.46 mg/ml at 20 °cvery slightly soluble in water; freely soluble in ethersoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

3-Butenyl isothiocyanate (3-BITC, CAS: 3386-97-8) is a high-value aliphatic isothiocyanate characterized by a four-carbon homoallylic chain. Derived naturally from the enzymatic hydrolysis of gluconapin, it presents as a pale-yellow liquid with a boiling point of 163–164 °C [1]. In industrial and research procurement, 3-BITC is primarily sourced as a TRPA1 receptor agonist, a targeted agricultural biofumigant, and a versatile synthetic building block. Its distinct structural spacing—featuring an extra methylene group compared to standard allylic analogs—provides a specific balance of electrophilic reactivity at the isothiocyanate carbon and independent reactivity at the terminal olefin[2]. This makes it a critical material for advanced formulation and synthesis workflows where shorter-chain or aromatic isothiocyanates fail to meet stability or sensory requirements.

When sourcing alkenyl isothiocyanates, buyers often default to the widely available and lower-cost Allyl isothiocyanate (AITC). However, generic substitution with AITC introduces significant process and performance liabilities. AITC is highly volatile, exhibiting a vapor pressure of approximately 5.0 mmHg at 25 °C, which leads to rapid evaporative loss, shortened active lifespans in controlled-release applications, and elevated acute inhalation risks for manufacturing personnel . In contrast, 3-BITC possesses a significantly lower vapor pressure (2.72 mmHg at 25 °C), ensuring greater formulation stability and prolonged retention in soil or matrix environments [1]. Furthermore, AITC lacks the C4 homoallylic spacer of 3-BITC, fundamentally altering its organoleptic signature and rendering it chemically unsuitable for syntheses requiring isolation between the alkene and the electrophilic isothiocyanate moiety.

Thermodynamic Stability and Volatility (Formulation Retention)

Volatility is a primary failure point in the formulation of isothiocyanate-based biofumigants and flavors. Comparative thermodynamic data demonstrates that 3-Butenyl isothiocyanate has a vapor pressure of 2.72 mmHg at 25 °C and a boiling point of 163–164 °C [1]. In head-to-head comparison, the industry-standard Allyl isothiocyanate (AITC) exhibits a much higher vapor pressure of ~5.0 mmHg at 25 °C and a lower boiling point of 150–152 °C . This ~45% reduction in vapor pressure for 3-BITC significantly mitigates evaporative depletion during high-shear mixing and extends the active duration of the compound when applied in open or semi-porous environments.

Evidence DimensionVapor Pressure and Boiling Point
Target Compound DataVapor pressure 2.72 mmHg at 25 °C; BP 163–164 °C
Comparator Or BaselineAllyl isothiocyanate (AITC): Vapor pressure ~5.0 mmHg at 25 °C; BP 150–152 °C
Quantified Difference~45% lower vapor pressure and +12 °C higher boiling point
ConditionsStandard atmospheric pressure and 25 °C handling environment

Reduces evaporative losses and worker exposure during industrial scale-up while ensuring longer active retention in field applications.

TRPA1 Receptor Activation Potency

For applications relying on sensory pungency or biological repellency, the activation potency of the TRPA1 ion channel dictates the required active ingredient loading. In vitro assays measuring TRPA1-activating ability reveal that 3-Butenyl isothiocyanate achieves an EC50 of 0.36 µM with a maximum response of 95% [1]. The baseline comparator, Allyl isothiocyanate, requires a higher concentration to achieve similar activation, presenting an EC50 of 0.58 µM [1]. This quantitative advantage allows formulators to utilize 3-BITC at lower concentrations while achieving equivalent biological efficacy.

Evidence DimensionTRPA1 Channel Activation (EC50)
Target Compound DataEC50 = 0.36 µM (MAX 95%)
Comparator Or BaselineAllyl isothiocyanate (AITC): EC50 = 0.58 µM (MAX 97%)
Quantified Difference~38% lower EC50, indicating higher TRPA1 activation potency
ConditionsIn vitro TRPA1-expressing cell activation assay

Enables formulators to achieve target pungency or pest-repellent efficacy at significantly lower active ingredient concentrations, optimizing material consumption.

Organoleptic Signature and Flavor Specificity

In the food and beverage sector, the precise origin of pungency determines product authenticity. While AITC provides a generic horseradish or wasabi bite, 3-Butenyl isothiocyanate is the specific hydrolytic degradation product of gluconapin, responsible for the distinct cabbage-like, aromatic pungent profile of premium Brassica juncea (mustard) and wild Raphanus sativus (daikon) cultivars [1]. HS-GC-MS profiling confirms that substituting 3-BITC with AITC fails to replicate this specific aromatic bouquet, leading to sensory rejection in high-fidelity flavor formulations [1].

Evidence DimensionOrganoleptic signature origin
Target Compound DataPrimary volatile driver of Brassica juncea and Raphanus sativus aromatic pungency
Comparator Or BaselineAllyl isothiocyanate (AITC): Generic horseradish/wasabi pungency driver
Quantified DifferenceProvides a distinct cabbage-like aromatic profile that AITC cannot chemically replicate
ConditionsFlavor profiling and HS-GC-MS analysis of mustard and radish pastes

Critical for the procurement of authentic flavorings in premium Asian culinary products where generic AITC substitution results in sensory rejection.

Extended-Release Agricultural Biofumigants

Derived directly from its lower vapor pressure profile, 3-BITC is the targeted choice for soil fumigation and nematocide formulations where prolonged matrix retention is required. Its reduced volatility prevents the rapid flash-evaporation associated with AITC, ensuring a longer window of pathogenic suppression in the soil [1].

Authentic Asian Condiment and Flavor Formulation

Based on its specific organoleptic signature, 3-BITC is strictly required for the procurement of flavor standards and active ingredients targeting premium mustard and wild radish profiles. It provides the specific aromatic pungency that generic AITC cannot chemically or sensorially replicate[2].

Homoallylic Precursor for Medicinal Chemistry

Leveraging its C4 alkenyl chain, 3-BITC is prioritized over AITC in organic synthesis workflows requiring a terminal olefin separated from the isothiocyanate group by an extra methylene spacer. This structural feature is critical for minimizing unwanted electronic cross-talk during complex cross-metathesis or the synthesis of functionalized thioureas [3].

Physical Description

Colourless liquid; Penetrating aroma

XLogP3

2.7

Density

0.990-0.996 (20°)

UNII

13O98H1EW1

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (33.33%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (33.33%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H311 (33.33%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (33.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (33.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (66.67%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (33.33%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H334 (33.33%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (66.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (33.33%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

3386-97-8

Wikipedia

3-butenyl isothiocyanate

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-15-2023

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